(2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide
Description
This compound features an (E)-configured α,β-unsaturated enamide backbone conjugated to a 1,2,5-oxadiazol-3-yl ring substituted with a 4-chlorophenyl group and a furan-2-yl moiety. The 1,2,5-oxadiazole (furazan) ring is a bioisostere for carboxylic acid derivatives, enhancing metabolic stability and influencing electronic properties . The chlorophenyl group contributes to hydrophobic interactions, while the furan ring enables π-π stacking in biological targets.
Properties
Molecular Formula |
C15H10ClN3O3 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-5-3-10(4-6-11)14-15(19-22-18-14)17-13(20)8-7-12-2-1-9-21-12/h1-9H,(H,17,19,20)/b8-7+ |
InChI Key |
NTRJBIVZQKEWOW-BQYQJAHWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The furan ring can be introduced via a Heck reaction, where a halogenated furan reacts with an alkene in the presence of a palladium catalyst. The final step involves the coupling of the chlorophenyl group to the oxadiazole-furan intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions include furanone derivatives, amine-substituted chlorophenyl compounds, and various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Halogen-Substituted Oxadiazole Derivatives
Key Compound for Comparison :
| Property | Target Compound (Cl) | Fluoro Analogue (F) |
|---|---|---|
| Molecular Formula | C₁₅H₁₀ClN₃O₃ | C₁₅H₁₀FN₃O₃ |
| Molecular Weight | ~315.7 g/mol | 299.26 g/mol |
| Key Substituent | 4-Chlorophenyl | 4-Fluorophenyl |
| Electron Effects | Electron-withdrawing (Cl) | Stronger electron-withdrawing (F) |
| Lipophilicity (logP) | Higher (Cl > F) | Lower |
| Bioactivity | Enhanced hydrophobic binding | Potential improved solubility |
Implications :
Variations in the Amide Backbone and Substituents
Isopropyl-Substituted Enamide
- Compound : (2E)-2-[(4-chlorophenyl)formamido]-3-(furan-2-yl)-N-isopropylprop-2-enamide (CAS: MFCD00680815)
| Property | Target Compound | Isopropyl Analogue |
|---|---|---|
| Core Structure | 1,2,5-Oxadiazole | Isopropylcarbamoyl group |
| Molecular Weight | ~315.7 g/mol | ~348.8 g/mol |
| Steric Effects | Planar oxadiazole ring | Bulky isopropyl group |
| Solubility | Moderate | Reduced (steric hindrance) |
Implications :
Chloro-Fluoro Biphenyl Derivatives
- Compound : (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS: 329777-61-9)
| Property | Target Compound | Chloro-Fluoro Analogue |
|---|---|---|
| Aromatic Substituents | 4-Chlorophenyl | 3-Cl-4-F-phenyl + isobutyl |
| Molecular Weight | ~315.7 g/mol | 331.81 g/mol |
| Electronic Effects | Single halogen (Cl) | Dual halogen (Cl + F) |
| Target Specificity | Likely narrow | Broader (dual halogens) |
Implications :
Methoxy and Benzyloxy Derivatives
- Compound : (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide (CAS: 477870-77-2)
| Property | Target Compound | Methoxy-Benzyloxy Analogue |
|---|---|---|
| Substituents | Oxadiazole + Cl | Methoxy + benzyloxy-Cl-F |
| Molecular Weight | ~315.7 g/mol | 411.85 g/mol |
| Electron Effects | Strongly electron-withdrawing | Electron-donating (methoxy) |
| Bioactivity | Predicted enzyme inhibition | Possible dual agonist/antagonist |
Implications :
Research Findings and Trends
- Bioisosteric Advantage : The oxadiazole ring in the target compound offers superior metabolic stability over ester/amide-based analogues .
- Halogen Impact : Chloro-substituted derivatives generally exhibit higher potency than fluoro analogues in hydrophobic environments but may face toxicity challenges .
- Conformational Rigidity : The (E)-configuration and oxadiazole ring enforce planarity, optimizing interactions with flat binding pockets (e.g., kinase ATP sites) .
Biological Activity
Introduction
The compound (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule notable for its complex structure that includes an oxadiazole moiety, a furan ring, and a chlorophenyl substituent. This combination of structural elements positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 344.77 g/mol. The presence of the oxadiazole ring is significant due to its established biological activities, including antitumor and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN3O3 |
| Molecular Weight | 344.77 g/mol |
| IUPAC Name | (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole scaffold is known for its capacity to inhibit various enzymes and proteins involved in cancer cell proliferation. Mechanistic studies suggest that such compounds can disrupt cellular pathways by targeting:
- Enzymes : Inhibition of key enzymes like thymidylate synthase and histone deacetylases (HDAC) has been observed.
- Receptors : Interaction with cellular receptors may modulate signaling pathways that lead to apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of the oxadiazole class exhibit potent anticancer effects. For instance, studies have shown that compounds similar to (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide can induce cytotoxicity in various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Compounds have been shown to significantly reduce cell viability in cancerous cells.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death has been documented.
- Cell Cycle Arrest : Certain studies report that these compounds can cause arrest at specific phases of the cell cycle.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. The oxadiazole ring has been linked to:
- Antibacterial Effects : In vitro studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Some derivatives show promise against fungal infections.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Anticancer Efficacy : A recent investigation into oxadiazole derivatives found that modifications on the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF7). The study reported IC50 values indicating effective concentrations for inducing cell death .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of oxadiazole derivatives, revealing that specific substitutions on the furan ring improved activity against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituents on the oxadiazole ring can drastically alter activity profiles.
- The presence of electron-withdrawing groups (like chlorine) enhances potency against certain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
